molecular formula C8H10ClN5S B2649105 5-(4-chloro-1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946818-35-4

5-(4-chloro-1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2649105
CAS No.: 1946818-35-4
M. Wt: 243.71
InChI Key: SIYCVXDFWNYZLW-UHFFFAOYSA-N
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Description

5-(4-chloro-1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloro-substituted pyrazole ring attached to a thiadiazole moiety.

Preparation Methods

The synthesis of 5-(4-chloro-1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the thiadiazole ring: The chlorinated pyrazole is reacted with thiosemicarbazide under reflux conditions to form the thiadiazole ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5-(4-chloro-1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

5-(4-chloro-1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-chloro-1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

5-(4-chloro-1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:

    5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine: This compound has a methyl group instead of a propyl group, which may affect its chemical reactivity and biological activity.

    5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine: The presence of an ethyl group instead of a propyl group can influence the compound’s solubility and interaction with molecular targets.

    5-(4-chloro-1-butyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine: The longer butyl group may result in different steric effects and binding affinities compared to the propyl group.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

5-(4-chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5S/c1-2-3-14-4-5(9)6(13-14)7-11-12-8(10)15-7/h4H,2-3H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYCVXDFWNYZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C2=NN=C(S2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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